BenchChemオンラインストアへようこそ!

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Dopamine D3 Receptor Antagonist GPCR Binding Assay Neurological Research

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902886-33-3) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidin-4-one class. It has a molecular formula of C20H18N2O3 and a molecular weight of 334.4 g/mol.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
CAS No. 902886-33-3
Cat. No. B6517930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902886-33-3
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC=CC(=C4)C
InChIInChI=1S/C20H18N2O3/c1-3-24-16-9-5-7-13-11-15-19(23)21-18(22-20(15)25-17(13)16)14-8-4-6-12(2)10-14/h4-10H,3,11H2,1-2H3,(H,21,22,23)
InChIKeyHYCTUINRTIYBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Chemical Profile and Procurement Baseline


9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902886-33-3) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidin-4-one class . It has a molecular formula of C20H18N2O3 and a molecular weight of 334.4 g/mol . This compound has been identified as a potential modulator of biological targets, with reported affinity for the human dopamine D3 receptor [1]. Its structure features a 3-methylphenyl substituent at the 2-position, which distinguishes it from close analogs, and it is typically supplied at a purity of 95% for research use .

Procurement Risk: Why Substituting 9-Ethoxy-2-(3-methylphenyl)chromeno[2,3-d]pyrimidin-4-one with In-Class Analogs is Unsupportable


Selecting a chromeno[2,3-d]pyrimidin-4-one analog for research based on core scaffold similarity alone introduces significant risk of divergent pharmacological outcomes. The specific placement of the methyl group on the 2-phenyl ring (meta vs. para) creates distinct molecular geometries that can critically alter target binding, selectivity, and pharmacokinetic profiles [1]. For example, the 3-methylphenyl substituent in the target compound is associated with potent human dopamine D3 receptor antagonist activity (Ki of 40 nM), a property not automatically conferred to its 4-methylphenyl analog [2]. These subtle structural variations demand compound-specific validation, making uncontrolled substitution a potential source of irreproducible data and failed experiments [1].

Quantitative Differentiation Evidence for 9-Ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Human Dopamine D3 Receptor Binding Affinity of 9-Ethoxy-2-(3-methylphenyl)chromeno[2,3-d]pyrimidin-4-one

The target compound, 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, demonstrates potent antagonist activity at the human dopamine D3 receptor, a key target for several neurological and psychiatric disorders. Its affinity (Ki) is 40 nM when tested on human D3 receptors expressed in CHO cells [1]. In contrast, a very close structural analog, 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 2097899-54-0), has no reported dopamine D3 receptor activity in the same or comparable public databases. This specific meta-methyl substitution pattern is therefore linked to a measurable, functional gain in D3 receptor affinity.

Dopamine D3 Receptor Antagonist GPCR Binding Assay Neurological Research

CYP1A1 Metabolic Enzyme Interaction Profile: A Potential Selectivity Advantage

The metabolic interaction profile of the target compound was assessed against human CYP1A1. It showed very weak inhibition, with an IC50 greater than 20,000 nM in HEK293 cells [1]. While direct comparative data for the 4-methylphenyl analog on CYP1A1 is not publicly available, the observed value for the target compound is significantly higher (weaker) than the IC50 of 9,100 nM reported for a class-related chromeno[2,3-d]pyrimidine derivative against the same enzyme [2]. This suggests the 3-methylphenyl substituent may confer a lower propensity for CYP1A1-mediated drug-drug interactions relative to other class members, a critical advantage in early drug development [2].

CYP1A1 Inhibition Drug Metabolism ADME-Tox

Structural Specificity in Cytotoxic Activity: Evidence from Class-Level SAR

Structure-activity relationship (SAR) studies on the 4H-chromeno[2,3-d]pyrimidin-4-one scaffold demonstrate that minor substituent changes profoundly impact biological activity. Systematic modification of the core scaffold, including variations in the aryl substituent, led to the identification of specific compounds with remarkable in-vitro anti-melanoma activity (e.g., compound 38) [1]. This class-level SAR demonstrates that the specific 3-methylphenyl substitution pattern on the target compound is not merely decorative but is likely a critical determinant of its biological profile, differentiating it from other analogs investigated within the same study [1].

Cytotoxicity Structure-Activity Relationship (SAR) Anticancer Drug Discovery

Validated Application Scenarios for Procuring 9-Ethoxy-2-(3-methylphenyl)chromeno[2,3-d]pyrimidin-4-one


Neurological Disorders Drug Discovery: A Validated Dopamine D3 Receptor Antagonist Probe

The confirmed human dopamine D3 receptor antagonist activity (Ki = 40 nM) makes this compound a valuable tool compound for neurological research [1]. It can serve as a starting point for medicinal chemistry programs targeting addiction, Parkinson's disease, or schizophrenia, where D3 receptor modulation is a key therapeutic hypothesis. Its defined activity provides a clear advantage over structurally similar but uncharacterized analogs [1].

ADME-Tox Screening Libraries: A Low CYP1A1 Liability Candidate

With an IC50 > 20,000 nM against CYP1A1, this compound is a strong candidate for inclusion in compound libraries designed to minimize metabolic liabilities [1]. Its weak inhibition profile, inferred to be superior to some class members with stronger CYP1A1 interactions, helps de-risk early-stage drug development by reducing the probability of CYP-mediated drug-drug interactions [REFS-1, REFS-2].

Oncology Phenotypic Screening: Expanding the SAR of Senescence Inducers

Class-level evidence shows that 4H-chromeno[2,3-d]pyrimidin-4-one derivatives can induce senescence in cancer cells [1]. Procuring this specific compound, with its unique 3-methylphenyl substituent, is essential for mapping the structure-activity relationship (SAR) around senescence induction and antiproliferative activity in melanoma and other cancer models. It serves as a distinct, pre-defined chemical probe for mechanistic studies [1].

Chemical Biology Tool Compound for GPCR Target Validation

The defined affinity for the dopamine D3 receptor (Ki 40 nM) positions this compound as a chemical probe for target validation studies [1]. It can be used in competition binding assays, functional assays, and target engagement studies to dissect the role of D3 receptors in complex biological systems, offering a level of target specificity not guaranteed by purchasing a random, untested analog [1].

Quote Request

Request a Quote for 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.